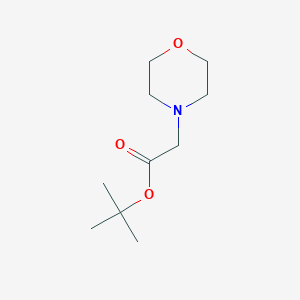

4-Morpholineacetic acid, 1,1-dimethylethyl ester

Description

4-Morpholineacetic acid, 1,1-dimethylethyl ester is a morpholine-derived ester characterized by a tert-butyl (1,1-dimethylethyl) ester group attached to a morpholineacetic acid backbone. Morpholine derivatives are frequently utilized in drug development due to their ability to modulate solubility, bioavailability, and metabolic stability. For instance, carbamic acid esters with tert-butyl groups, such as those listed in and , are pivotal in synthesizing protease inhibitors and other therapeutic agents . The tert-butyl ester group is often employed as a protecting group in organic synthesis, enhancing stability during reactions .

Properties

IUPAC Name |

tert-butyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-11-4-6-13-7-5-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTYDUYMAJETOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439960 | |

| Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88217-68-9 | |

| Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

The esterification of 4-morpholineacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst is a classical approach. Sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by tert-butanol.

Reaction Conditions

- Molar Ratio : 1:1.2 (acid:tert-butanol)

- Catalyst : 5–10 mol% H₂SO₄ or PTSA

- Temperature : 80–100°C

- Solvent : Toluene (for azeotropic water removal)

- Yield : 65–75%

Limitations :

- Tert-butanol’s steric bulk reduces reaction kinetics, necessitating prolonged reflux (12–24 h).

- Acidic conditions may degrade morpholine rings, requiring careful pH control.

Transesterification of Methyl Morpholinoacetate

Base-Catalyzed Transesterification

Methyl morpholinoacetate reacts with tert-butanol under basic conditions, leveraging alkoxide intermediates for ester exchange.

Procedure :

- Catalyst : Sodium methoxide (NaOMe, 2 mol%)

- Solvent : tert-Butanol (neat)

- Temperature : 60–80°C

- Time : 8–12 h

- Yield : 70–80%

Mechanistic Insight :

The alkoxide (t-BuO⁻) deprotonates methanol, generating a tetrahedral intermediate that collapses to release methanol and form the tert-butyl ester.

Acylation of Morpholine with tert-Butyl Chloroacetate

Nucleophilic Substitution

Morpholine reacts with tert-butyl chloroacetate in a nucleophilic substitution, producing the target ester and HCl.

Optimized Parameters :

- Molar Ratio : 1:1.1 (morpholine:chloroacetate)

- Base : Triethylamine (TEA, 1.2 equiv) to scavenge HCl

- Solvent : Dichloromethane (DCM) at 0–25°C

- Yield : 85–90%

Advantages :

- High atom economy and short reaction time (<4 h).

- Minimal side products due to chloroacetate’s reactivity.

Catalytic Hydrogenation of tert-Butyl 2-Cyanoacetate

Reductive Amination Pathway

A less conventional route involves hydrogenating tert-butyl 2-cyanoacetate in the presence of morpholine and a transition-metal catalyst.

Conditions :

- Catalyst : Raney Nickel (5 wt%)

- Pressure : 30–50 bar H₂

- Solvent : Ethanol/water (9:1)

- Temperature : 50–70°C

- Yield : 60–65%

Challenges :

- Requires specialized equipment for high-pressure hydrogenation.

- Risk of over-reduction to primary amines.

Industrial-Scale Synthesis via Reactive Distillation

Continuous-Flow Process

Recent patents highlight reactive distillation for large-scale production, combining esterification and product separation in one unit.

Key Features :

- Catalyst : Solid acid resin (e.g., Amberlyst-15) packed in distillation column.

- Feedstock : 4-Morpholineacetic acid and excess tert-butanol.

- Temperature Gradient : 90°C (bottom) to 70°C (top).

- Purity : >98% after single pass

Economic Benefits :

- Reduced energy consumption via in situ water removal.

- Catalyst reusability (>10 cycles without activity loss).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 65–75 | 12–24 | Moderate | High |

| Transesterification | 70–80 | 8–12 | High | Moderate |

| Acylation | 85–90 | 2–4 | High | Low |

| Reductive Amination | 60–65 | 6–8 | Low | High |

| Reactive Distillation | >95 | Continuous | Industrial | Very High |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

4-Morpholineacetic acid, 1,1-dimethylethyl ester has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: Investigated for its potential as a drug precursor or as a component in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The morpholine ring may also interact with biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tertiary Butyl Esters of Simple Carboxylic Acids

- Example: Acetic acid, 1,1-dimethylethyl ester (tert-butyl acetate) CAS No.: 540-88-5 Molecular Formula: C₆H₁₂O₂ Applications: Primarily used as a low-toxicity solvent in coatings and adhesives due to its moderate volatility and high purity (>99.5%) . Physical Properties: Density = 0.86 g/mL (25°C), evaporation rate (BuAc = 100) = 1.8 .

Comparison : Unlike morpholineacetic acid esters, tert-butyl acetate lacks heterocyclic or nitrogen-containing groups, limiting its utility in pharmaceuticals. Its simpler structure favors industrial applications .

Carbamic Acid Tert-Butyl Esters

- Example : Carbamic acid, [(3S)-hexahydro-1H-azepin-3-yl]-, 1,1-dimethylethyl ester (CAS 213990-48-8)

Comparison : While carbamic acid esters focus on amine protection, morpholineacetic acid esters may serve as carboxylic acid protectors or pharmacophores in active pharmaceutical ingredients (APIs) .

Complex Morpholine-Derived Esters

- Example: 4-Morpholinecarboxylic acid, 5-[(1S,2S)-2-(acetylamino)-3-[3-fluoro-5-(2-methyl-1-oxopropoxy)phenyl]-1-hydroxypropyl]-2-[2-fluoro-1-(fluoromethyl)-1-methylethoxy]-, 1,1-dimethylethyl ester (CAS Not Provided) Molecular Formula: C₂₈H₄₁F₃N₂O₈ Applications: Likely used in antiviral or anticancer drug development, given the structural complexity and fluorine substituents .

Comparison : The morpholine ring in such esters enhances hydrogen-bonding capacity and metabolic stability, distinguishing them from simpler tert-butyl esters .

Specialized Esters (Peroxoic Acids, Phosphonofluoridates)

- Example: Neodecaneperoxoic acid 1,1-dimethylethyl ester (CAS Not Provided) Henry’s Law Constant: ~10⁻⁶ atm·m³/mol, indicating low volatility . Applications: Potential use as an oxidizing agent in polymer chemistry .

Comparison : Unlike peroxoic acid esters, morpholineacetic acid esters are less reactive, making them suitable for controlled-release drug formulations .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties

| Compound | Boiling Point (°C) | Solubility | Volatility (Henry’s Law) |

|---|---|---|---|

| tert-Butyl Acetate | 97–98 | Miscible in organics | High |

| Neodecaneperoxoic Acid Tert-Butyl Ester | N/A | Low in water | Low |

Biological Activity

4-Morpholineacetic acid, 1,1-dimethylethyl ester (CAS No. 88217-68-9) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Morpholineacetic acid, 1,1-dimethylethyl ester is characterized by its morpholine ring and an acetic acid moiety. The chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

The biological activity of 4-Morpholineacetic acid, 1,1-dimethylethyl ester is attributed to its interactions with various biological targets:

- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases .

Biological Activities

Research has indicated several potential biological activities associated with 4-Morpholineacetic acid, 1,1-dimethylethyl ester:

- Antimicrobial Activity : Studies suggest that this compound exhibits antibacterial properties against a range of pathogens.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various animal models.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 4-Morpholineacetic acid, 1,1-dimethylethyl ester demonstrated significant inhibition of Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

Case Study 3: Anti-inflammatory Activity

In a rodent model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain response. Cytokine assays indicated a reduction in TNF-alpha and IL-6 levels post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.